2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a fluorine atom, a benzamide group, and a pyrroloquinoline moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrroloquinoline Core: The synthesis begins with the construction of the pyrroloquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions. Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be used to replace a suitable leaving group with a fluorine atom.
Benzamide Formation: The final step involves the formation of the benzamide group. This can be done by reacting the amine group of the pyrroloquinoline core with a benzoyl chloride derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of scalable and environmentally friendly reagents and solvents would be prioritized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrroloquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrroloquinolines.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-cancer, anti-inflammatory, or neuroprotective properties, making them valuable in the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrroloquinoline moiety facilitates its penetration into biological membranes. This compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Lacks the fluorine atom, potentially reducing its binding affinity and selectivity.
2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Substitutes chlorine for fluorine, which may alter its electronic properties and reactivity.
Uniqueness
The presence of both the fluorine atom and the methyl group in 2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide makes it unique. The fluorine atom enhances binding affinity and selectivity, while the methyl group can influence the compound’s metabolic stability and solubility. This combination of features may result in superior pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C19H16FN3O |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-fluoro-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16FN3O/c1-12-6-7-13-11-14-8-9-23(18(14)21-17(13)10-12)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
InChI Key |
CWNHEXHAJGEPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4F)C=C2C=C1 |
Origin of Product |
United States |
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